molecular formula C11H13N3O2 B2630976 N-cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 678549-23-0

N-cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2630976
CAS No.: 678549-23-0
M. Wt: 219.244
InChI Key: DZXKCNDSZFUHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide is a chemical compound offered for research and development purposes. As a substituted ethanediamide (oxalamide), this class of compounds is of significant interest in medicinal chemistry and drug discovery due to its potential to modulate biological targets. Related compounds featuring the pyridinylmethyl moiety and cyclopropyl group are frequently investigated for their pharmacological properties and are often featured in patent literature for various therapeutic areas . The structural motif of an ethanediamide bridge is a valuable scaffold for designing enzyme inhibitors or receptor ligands. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific applications.

Properties

IUPAC Name

N'-cyclopropyl-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-10(11(16)14-9-3-4-9)13-7-8-2-1-5-12-6-8/h1-2,5-6,9H,3-4,7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXKCNDSZFUHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide can be synthesized through a multi-step process. One common method involves the reaction of pyridin-3-ylmethylamine with cyclopropyl isocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 286.33 g/mol
  • IUPAC Name : N-cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide

The compound features a cyclopropyl group and a pyridine moiety, which contribute to its unique pharmacological properties. The presence of the ethylene diamine backbone enhances its potential interactions with biological targets.

Biological Applications

  • Anticancer Activity
    • Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown selective inhibition of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
    • A study highlighted that derivatives of this compound could inhibit the Hsp90 protein, which is crucial for cancer cell survival and proliferation .
  • Neuroprotective Effects
    • The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Research has indicated that similar compounds can exhibit neuroprotective properties by inhibiting enzymes such as acetylcholinesterase, which is involved in neurodegeneration .
  • Antimicrobial Properties
    • This compound has demonstrated antimicrobial activity against various pathogens. Studies show that compounds with similar structures can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations reported in the low micromolar range .
Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveModulation of neurotransmitter systems
AntimicrobialInhibition of bacterial growth

Case Studies

  • Cytotoxicity Against Cancer Cells
    • A study conducted on a series of pyridine derivatives found that this compound analogs exhibited significant cytotoxicity against human breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Neuroprotective Mechanisms
    • Research exploring the neuroprotective effects of similar compounds revealed that they could prevent neuronal apoptosis in models of Alzheimer's disease by inhibiting acetylcholinesterase activity, suggesting a potential therapeutic role for this compound in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The ethanediamide core allows for diverse substitutions, leading to distinct physicochemical and functional differences. Key analogs include:

a) N-(Propan-2-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide (MFCD00687288)
  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Molecular Weight : 233.26 g/mol
  • Key Difference : Replaces the cyclopropyl group with an isopropyl (propan-2-yl) substituent.
  • The molecular weight increases by ~14 Da due to two additional hydrogens .
b) N-Cyclopropyl-N'-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide
  • Molecular Formula : C₁₉H₂₇N₃O₂S
  • Molecular Weight : 361.50 g/mol
  • Key Difference : Incorporates a piperidin-4-ylmethyl group with a methylsulfanylphenyl moiety.
  • Impact : The extended structure enhances molecular complexity and weight, likely reducing solubility but improving target-binding specificity in pharmaceutical contexts .
c) µ₂-N,N′-Bis[(pyridin-3-yl)methyl]ethanediamide Zinc Complexes
  • Structure : Acts as a bridging ligand in dizinc(II) complexes with dithiocarbamate ligands (e.g., dimethylcarbamodithioato).
  • Key Difference : Contains two pyridin-3-ylmethyl groups instead of one, enabling µ₂-bridging in coordination chemistry.
  • Impact : The bis-pyridinyl configuration facilitates supramolecular assembly and stabilizes metal centers, as demonstrated in crystallographic studies .

Coordination Behavior

  • Target Compound : The single pyridinyl group limits bridging capability, making it less effective in forming polynuclear complexes compared to µ₂-N,N′-bis[(pyridin-3-yl)methyl]ethanediamide .
  • Bis-Pyridinyl Analogs : Exhibit robust coordination with zinc(II), forming stable dimers with applications in materials science. Structural data for these complexes were refined using SHELXL .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Coordination Ability References
N-Cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide C₁₁H₁₃N₃O₂ 219.24 Cyclopropyl, pyridin-3-ylmethyl Limited
N-(Propan-2-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide C₁₁H₁₅N₃O₂ 233.26 Isopropyl, pyridin-3-ylmethyl Not studied
Piperidine-methylsulfanyl derivative C₁₉H₂₇N₃O₂S 361.50 Cyclopropyl, piperidinyl-methylsulfanyl Not studied
µ₂-Bis[(pyridin-3-yl)methyl]ethanediamide-Zn(II) C₁₈H₂₀N₄O₂S₄Zn₂ 621.56* Bis-pyridin-3-ylmethyl, dithiocarbamates High (bridging)

*Molecular weight varies with dithiocarbamate ligand.

Biological Activity

N-cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N cyclopropyl N pyridin 3 yl methyl ethanediamide\text{N cyclopropyl N pyridin 3 yl methyl ethanediamide}

This structure features a cyclopropyl group linked to a pyridine moiety through an ethylenediamine framework, suggesting potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways. For instance, it has been noted that cyclopropyl derivatives can enhance hydrogen bonding characteristics, improving inhibitor efficacy against targets like p38α MAP kinase, which is crucial in inflammatory responses .
  • Receptor Modulation : It may interact with receptors involved in cell signaling pathways, potentially influencing processes such as cell proliferation and apoptosis .

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer properties. For example:

  • Antimicrobial Activity : Investigations have shown that certain derivatives possess significant antimicrobial effects, making them candidates for developing new antibiotics .
  • Anticancer Activity : Studies have highlighted the potential of similar structures in inducing apoptosis in cancer cells. In vitro assays demonstrated that related compounds could outperform established chemotherapeutic agents in cytotoxicity against specific cancer cell lines .

Data Table: Biological Activities and Research Findings

Activity Details Reference
AntimicrobialExhibits significant activity against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines; better cytotoxicity than bleomycin
Enzyme InhibitionInhibits p38α MAP kinase with improved pharmacokinetic properties

Case Studies

Case studies provide valuable insights into the practical applications and effects of this compound.

  • Case Study on Anticancer Efficacy :
    • A study involving the administration of a related compound to murine models demonstrated a reduction in tumor size compared to controls. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
  • Clinical Trials for Inflammatory Diseases :
    • Ongoing clinical trials are evaluating the efficacy of N-cyclopropyl derivatives in treating rheumatoid arthritis. Early results indicate promise due to their selective inhibition of inflammatory pathways mediated by p38α MAP kinase .

Q & A

Q. What are the key synthetic routes for N-cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide?

The synthesis typically involves multi-step reactions:

  • Cyclopropane group introduction : Alkylation of amines using cyclopropane-containing reagents under basic conditions.
  • Pyridinylmethyl coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridin-3-ylmethyl group to the ethanediamide backbone .
  • Amidation : Final coupling of intermediates via carbodiimide-mediated amidation (e.g., EDC/HOBt) to form the ethanediamide linkage. Reaction optimization includes temperature control (0–5°C for sensitive steps) and purification via column chromatography .

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR validate proton environments and carbon frameworks. For example, pyridinyl protons resonate at δ 8.5–9.0 ppm, while cyclopropyl protons appear as multiplets near δ 0.5–1.5 ppm .
  • Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : Resolves 3D geometry using SHELXL for refinement and WinGX/ORTEP for visualization .

Advanced Research Questions

Q. How can structural analysis address discrepancies between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected NMR splitting vs. crystal symmetry) may arise from dynamic effects in solution (e.g., rotamers) versus static crystal packing.

  • Multi-technique validation : Compare NMR (solution state) with X-ray data (solid state).
  • Computational modeling : Density Functional Theory (DFT) optimizations can predict solution-state conformers and reconcile spectral anomalies .

Q. What methodological strategies optimize reaction yields in multi-step syntheses?

  • Catalyst screening : Test Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) for coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps .
  • Real-time monitoring : Use LC-MS or in situ IR to track intermediate formation and adjust conditions .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to receptors (e.g., kinases) using PyMOL or AutoDock. Focus on hydrogen bonding (amide NH) and π-π stacking (pyridinyl ring) .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize in vitro testing .

Q. What experimental approaches resolve contradictions in biological activity data?

Conflicting bioassay results (e.g., IC50_{50} variability) may stem from assay conditions or impurity effects.

  • Dose-response standardization : Use ≥95% pure compound (HPLC-validated) and replicate assays across cell lines .
  • Off-target profiling : Screen against related enzymes (e.g., CYP450 isoforms) to identify confounding interactions .

Methodological Challenges and Solutions

Q. How are low-resolution crystallographic data handled for this compound?

  • SHELXL refinement : Apply restraints for anisotropic displacement parameters and use TWIN commands for twinned crystals .
  • Data merging : Combine datasets from multiple crystals to improve completeness and reduce noise .

Q. What strategies validate the compound’s stability under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >150°C indicates thermal stability).
  • Accelerated stability studies : Expose to light, humidity, and varying pH (1–13) to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.